molecular formula C13H23NO3 B13895673 Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13895673
M. Wt: 241.33 g/mol
InChI Key: IDQLMYCOVGTUNW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a chiral spirocyclic scaffold of significant value in pharmaceutical research and development. This compound is expertly designed as a key synthetic intermediate for constructing novel molecular entities. The spiro[3.4]octane core provides three-dimensional rigidity to potential drug candidates, a property highly sought after to improve selectivity and physicochemical properties. The presence of both a Boc-protected amine and a hydroxymethyl group offers two distinct vectors for chemical modification, allowing researchers to efficiently create diverse compound libraries. While the specific biological profile of this exact molecule may be undisclosed, close structural analogues based on the 2-azaspiro[3.4]octane system have been extensively explored as potent and selective M4 muscarinic acetylcholine receptor agonists, highlighting the core structure's relevance for central nervous system (CNS) drug discovery . The hydroxymethyl group can be utilized to introduce solubilizing moieties, bio-isosteres, or serve as a linker to other pharmacophores. This makes the compound particularly useful for probing structure-activity relationships (SAR) in lead optimization campaigns aimed at discovering new therapies for neurological disorders and other indications. Its primary application remains in the synthesis of complex molecules where a saturated, three-dimensional scaffold is required to explore novel chemical space.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(13)7-15/h10,15H,4-9H2,1-3H3

InChI Key

IDQLMYCOVGTUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Formation of the Spirocyclic Core

The central step in the synthesis is the construction of the 2-azaspiro[3.4]octane ring system. This is typically achieved via intramolecular cyclization of a suitable linear precursor containing both an amino group and a carbonyl or equivalent electrophilic site positioned to form the spiro junction.

  • Precursor Design: A linear molecule bearing a protected amino group (often as a carbamate or amide) and a hydroxymethyl substituent at the appropriate position is synthesized.
  • Cyclization Conditions: The spirocyclic ring is formed under acidic or basic catalysis, depending on the precursor’s functional groups. Commonly, mild bases such as triethylamine or sodium hydride are used to promote intramolecular nucleophilic substitution or Michael addition reactions.
  • Example: A hydroxymethyl-substituted amino alcohol can be cyclized by activation of the hydroxyl group (e.g., tosylation) followed by intramolecular nucleophilic attack by the amine to form the spirocyclic ring.

Industrial Production Methods and Optimization

In an industrial context, the synthesis is optimized for scalability, yield, and purity:

  • Continuous Flow Reactors: To improve reaction control, heat transfer, and reproducibility, continuous flow technology is employed for cyclization and esterification steps.
  • Automated Synthesis Platforms: High-throughput screening of reaction conditions (solvent, temperature, catalyst loading) is used to identify optimal parameters.
  • Purification: Advanced chromatographic techniques (e.g., preparative HPLC) and crystallization methods ensure removal of impurities and stereoisomers.
  • Solvent Selection: Green solvents or solvent mixtures (e.g., DMSO, PEG300, Tween 80) are utilized to enhance solubility and reduce environmental impact.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Outcome
1 Precursor synthesis Amino alcohol with protected groups Linear intermediate with hydroxymethyl
2 Spirocyclic ring formation Base (e.g., triethylamine), mild heating Formation of 2-azaspiro[3.4]octane core
3 tert-Butyl ester formation tert-Butyl chloroformate, base, DCM, 0–5 °C tert-Butyl 2-carboxylate ester formed
4 Hydroxymethylation (if needed) Formaldehyde, controlled pH and temp Hydroxymethyl group introduction
5 Purification Chromatography, crystallization High purity spirocyclic compound

Analytical Characterization and Research Findings

The synthesized tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is characterized by:

Research indicates that the spirocyclic core imparts notable conformational rigidity, which is advantageous in medicinal chemistry applications for receptor binding specificity. The hydroxymethyl group offers a handle for further functionalization or conjugation.

Chemical Reactions Relevant to Preparation

Reaction Type Reagents/Conditions Purpose in Synthesis Notes
Cyclization Base (triethylamine), mild heating Forms spirocyclic ring Requires precise control of pH and temp
Esterification tert-Butyl chloroformate, base Introduces tert-butyl ester protecting group Mild conditions to prevent side reactions
Hydroxymethylation Formaldehyde, acidic/basic catalyst Adds hydroxymethyl substituent Controlled to avoid overreaction

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The spirocyclic structure and functional groups could enable it to bind to specific sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Pharmacological Relevance

  • Diaza Derivatives : tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8) is a key intermediate in antimalarial agents, such as astemizole repositioning candidates .
  • Fluorinated Analogs : The 6,6-difluoro compound (CAS 1638759-78-0) demonstrates improved pharmacokinetic profiles, attributed to fluorine’s electronegativity and small atomic radius .

Structural Impact on Reactivity

  • Oxa/Thia Substitution : Replacement of a carbon with oxygen (oxa) or sulfur (thia) alters ring strain and electronic distribution, affecting nucleophilic/electrophilic reactivity .
  • Spiro vs. Fused Rings : Spirocyclic systems (e.g., 2-azaspiro[3.4]octane) exhibit superior conformational rigidity compared to fused bicyclic analogs, enhancing target binding selectivity .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1785382-09-3) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97%

The compound features a spirocyclic structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body:

  • Monoacylglycerol Lipase Modulation : Research indicates that azaspirocycles, including this compound, can act as modulators of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. By inhibiting MAGL, these compounds may enhance the levels of endocannabinoids, potentially providing analgesic effects and influencing mood regulation .
  • Neuroprotective Properties : Compounds with similar structures have shown neuroprotective effects against oxidative stress-induced cell death. For instance, studies on related azaspiro compounds suggest they may activate signaling pathways that protect neuronal cells from apoptosis .

Case Study 1: Analgesic Activity

A study focusing on azaspirocycles demonstrated that certain derivatives exhibited significant analgesic activity through their action on the central nervous system. The modulation of the endocannabinoid system via MAGL inhibition was highlighted as a key mechanism .

Case Study 2: Neuroprotection in Oxidative Stress

In related research, compounds structurally similar to this compound were tested for their ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that these compounds could mitigate cell death by enhancing cellular antioxidant defenses and modulating apoptotic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound1785382-09-3MAGL inhibition; potential analgesic
Tert-butyl 5-(thia)-2-azaspiro[3.4]octane-2-carboxylate1373029-00-5Neuroprotective effects; apoptosis modulation
Tert-butyl hydroperoxide (tBHP)N/AInduces oxidative stress; used in neuroprotection studies

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